molecular formula C19H22FN3O4 B193960 Gatifloxacin hydrochloride CAS No. 160738-57-8

Gatifloxacin hydrochloride

Cat. No.: B193960
CAS No.: 160738-57-8
M. Wt: 375.4 g/mol
InChI Key: XUBOMFCQGDBHNK-UHFFFAOYSA-N
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Description

Gatifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. This compound works by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination .

Scientific Research Applications

Gatifloxacin hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studied for its effects on bacterial DNA replication and repair mechanisms.

    Medicine: Used in the treatment of respiratory tract infections, urinary tract infections, and skin infections. .

    Industry: Employed in the development of new antibacterial agents and formulations.

Mechanism of Action

Target of Action

Gatifloxacin hydrochloride, a member of the fourth-generation fluoroquinolone family, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound exerts its bactericidal action by inhibiting the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . This inhibition blocks bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the superhelical structure of DNA, which is crucial for DNA replication and transcription, DNA repair, recombination, and transposition . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth and leading to bacterial death .

Pharmacokinetics

This compound exhibits high oral bioavailability (almost 100%), allowing for interchangeable use of oral and intravenous formulations . It has a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and broad tissue distribution . The drug is primarily excreted unchanged in the urine (>80%) . Gatifloxacin can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and the death of the bacteria . It is used to treat a wide variety of infections in the body, including bronchitis, sinusitis, community-acquired pneumonia, and skin infections caused by various bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that indiscriminate use of fluoroquinolones like gatifloxacin can lead to the potential for selection of widespread resistance .

Safety and Hazards

Gatifloxacin hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Gatifloxacin has an extended spectrum of antibacterial activity and provides better coverage of Gram-positive organisms (e.g., S. pneumoniae) than some older fluoroquinolones . It has favorable pharmacokinetic properties, is administered once daily, and is at least as well tolerated as other fluoroquinolones . It is a useful addition to the fluoroquinolones currently available for use in the clinical setting and has an important role in the management of adult patients with various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gatifloxacin hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of Boron Difluoride Chelate Derivative: This intermediate is prepared by reacting a suitable precursor with boron trifluoride.

    Cyclopropylation: The chelate derivative is then reacted with cyclopropylamine to introduce the cyclopropyl group.

    Fluorination: The compound is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.

    Methoxylation: The fluorinated compound is then methoxylated using methanol in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include acetonitrile and methanol, and reactions are typically carried out under controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: Gatifloxacin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

Gatifloxacin hydrochloride stands out due to its balanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic for various infections.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYBNVXJQVIRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121577-32-0
Record name Gatifloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GATIFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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